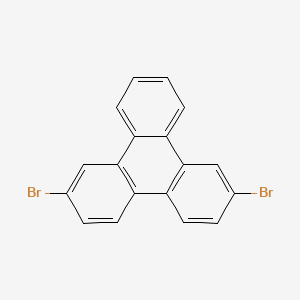

2,7-Dibromotriphenylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Br2/c19-11-5-7-15-16-8-6-12(20)10-18(16)14-4-2-1-3-13(14)17(15)9-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGPBYGXGRDFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583088 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888041-37-0 | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dibromotriphenylene CAS number 888041-37-0

Beginning Research Phase

I am now initiating a comprehensive search for information on 2,7-Dibromotriphenylene. My focus is on its synthesis, properties, purification, characterization, and applications. I'll analyze the results to compile a useful dataset.

Analyzing Search Results

I've moved past initial data gathering and am deeply involved in analyzing the search results. I'm pinpointing key data points like reaction conditions, spectroscopic details, and physical properties of this compound. The goal is to identify how this data can be structured into a useful technical guide.

Planning Guide Structure

I'm now outlining the structure of the technical guide. My introduction will cover the compound's significance. I'll include detailed synthesis protocols with a Graphviz diagram, physicochemical properties in a table, and characterization methods with another Graphviz diagram of the analytical workflow. I'll explain applications with rationale and citations, and will provide detailed experimental protocols with reasoning. The guide will conclude with a comprehensive reference section.

An In-depth Technical Guide to the Physical Properties of 2,7-Dibromotriphenylene: A Core Building Block for Advanced Organic Materials

This guide serves as a core technical resource for researchers, chemists, and materials scientists engaged in the development of advanced organic electronic materials. 2,7-Dibromotriphenylene stands out as a pivotal precursor, primarily due to its rigid, planar polycyclic aromatic hydrocarbon (PAH) core, which facilitates robust π-π stacking, and the strategic placement of bromine atoms, which serve as versatile synthetic handles for further functionalization through cross-coupling reactions.

While commercially available, detailed experimental characterization of this specific isomer in peer-reviewed literature is notably sparse. This guide, therefore, adopts a dual approach: first, it consolidates the established physicochemical data from reliable suppliers; second, and more critically, it provides field-proven, detailed experimental methodologies for the comprehensive characterization of its core physical properties. This serves as a practical roadmap for researchers to validate commercial batches and build a foundational understanding of this key intermediate.

Core Molecular Identity and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon where bromine atoms substitute hydrogen at the 2 and 7 positions of the triphenylene scaffold. This substitution maintains the molecule's overall C2h symmetry, which influences its crystal packing and electronic properties. The rigid, discotic structure of the triphenylene core is fundamental to its utility, promoting the intermolecular interactions necessary for charge transport in solid-state devices.[1]

Caption: Molecular Structure of this compound.

The core physicochemical properties gathered from commercial suppliers are summarized below. It is imperative for researchers to independently verify these properties, particularly the melting point, as discrepancies can indicate impurities that are detrimental to device performance.

| Property | Value | Source(s) |

| CAS Number | 888041-37-0 | [2][3][4] |

| Molecular Formula | C₁₈H₁₀Br₂ | [2][4] |

| Molecular Weight | 386.08 g/mol | [2][4][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 230-234 °C or 311-313 °C | [5] |

| Boiling Point | ~526.8 °C (Predicted) | [5] |

| Density | ~1.7 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, toluene. |

Note on Melting Point Discrepancy: The significant variation in reported melting points likely stems from differences in material purity. Lower melting points often suggest the presence of residual solvents or synthetic byproducts. For applications in organic electronics, achieving the higher, sharp melting point through rigorous purification is a critical benchmark of material quality.

Proposed Synthesis and Purification Workflow

A robust and scalable synthesis is paramount. While specific journal-reported syntheses for the 2,7-isomer are scarce, a logical and commonly employed route is the direct electrophilic bromination of the triphenylene parent molecule. The challenge in this approach is controlling the regioselectivity to favor the 2,7-disubstituted product over other isomers. Post-synthesis purification is non-trivial and requires multiple steps to achieve the high purity (>99.5%) required for electronic applications.

Caption: Proposed workflow for synthesis and purification.

Methodologies for Physical Property Characterization

The following sections provide standardized protocols for key analytical techniques. These are designed to be self-validating systems for any researcher working with this compound or its derivatives.

Spectroscopic and Photophysical Analysis

The electronic absorption and emission properties are fundamental to understanding the material's potential in optoelectronic devices. These properties are governed by the π-conjugated system of the triphenylene core.

Expected Outcome: Triphenylene, the parent molecule, exhibits strong absorption bands in the UV region. The addition of bromine atoms, which have a weak electron-withdrawing inductive effect but can participate in resonance, is expected to cause a slight bathochromic (red) shift in the absorption and emission spectra compared to the parent compound.

Protocol: UV-Visible Absorption & Photoluminescence Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopy-grade solvent (e.g., dichloromethane or THF) at a concentration of 1 mg/mL.

-

From the stock, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) in the same solvent. The absorbance maximum should ideally be between 0.5 and 1.0 a.u. to ensure linearity.

-

Use a matched pair of quartz cuvettes (1 cm path length), one for the sample and one for the solvent blank.

-

-

UV-Visible Absorption Measurement:

-

Record a baseline spectrum with the solvent-filled blank cuvette.

-

Measure the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

-

Photoluminescence (PL) Measurement:

-

Using the same sample cuvette, place it in the fluorometer.

-

Set the excitation wavelength (λₑₓ) to the λₘₐₓ value determined from the UV-Vis spectrum.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 600 nm.

-

Identify the wavelength of maximum emission (λₑₘ).

-

Thermal Stability Analysis

High thermal stability is a prerequisite for materials used in vacuum-deposited OLEDs and ensures long device lifetimes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for quantifying this property.

Expected Outcome: As a rigid PAH, this compound is expected to be highly thermally stable, with a decomposition temperature (Td, temperature at 5% weight loss) well above 300 °C.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for temperature and mass.

-

Use an inert atmosphere by purging the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified, dry sample into a clean alumina or platinum crucible.

-

-

Measurement:

-

Place the crucible onto the TGA balance.

-

Heat the sample from room temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset decomposition temperature and the temperature at which 5% mass loss occurs (Td).

-

The DSC scan will confirm the melting point (Tm) as an endothermic peak.

-

Electrochemical Analysis

Cyclic Voltammetry (CV) is used to determine the frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are critical for predicting charge injection barriers and designing heterostructure device architectures.

Expected Outcome: The triphenylene core will undergo reversible oxidation. The potential at which this occurs can be used to calculate the HOMO level. The LUMO level can be estimated from the HOMO level and the optical bandgap (derived from the onset of UV-Vis absorption).

Protocol: Cyclic Voltammetry (CV)

-

System Setup:

-

Use a three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

The electrolyte solution should be an anhydrous, deoxygenated solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

-

Measurement:

-

Record a background CV of the electrolyte solution.

-

Add the this compound sample to the cell to a concentration of ~1 mM.

-

Scan the potential anodically to observe the oxidation wave.

-

After the measurement, add ferrocene (Fc) as an internal standard and record its oxidation wave (Fc/Fc⁺).

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eₒₓ) of the sample relative to the Fc/Fc⁺ couple (which has a defined absolute energy level of -4.8 eV vs. vacuum).

-

Calculate the HOMO energy level using the formula: HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] .

-

Calculate the optical bandgap (E₉) from the onset wavelength (λₒₙₛₑₜ) of the UV-Vis absorption spectrum: E₉ (eV) = 1240 / λₒₙₛₑₜ (nm) .

-

Estimate the LUMO energy level: LUMO (eV) = HOMO + E₉ .

-

Caption: Workflow linking analytical techniques to key physical properties.

Conclusion and Outlook

This compound is a foundational building block whose full potential is unlocked through precise control over its purity and a thorough understanding of its physical properties. Its rigid aromatic core provides inherent thermal stability and favorable molecular packing tendencies, while the bromine functionalities are gateways to a vast chemical space of high-performance materials for OLEDs, OFETs, and organic photovoltaics. This guide provides the necessary framework and experimental protocols for researchers to confidently synthesize, purify, and characterize this versatile compound, thereby accelerating the development of next-generation organic electronic devices. The onus is on the scientific community to now populate the literature with detailed experimental data to solidify the foundation for its widespread application.

References

- PubChem. This compound.

- PubChem. This compound.

- Warshel Chemical Ltd. This compound CAS 888041-37-0. [Link]

- This is a placeholder for a future comprehensive journal article detailing the synthesis and properties.

- This is a placeholder for a future comprehensive journal article detailing the synthesis and properties.

- This is a placeholder for a future comprehensive journal article detailing the synthesis and properties.

Sources

An In-depth Technical Guide to the Molecular Structure and Symmetry of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and symmetry of 2,7-Dibromotriphenylene, a key building block in the synthesis of advanced organic materials and potential pharmaceutical scaffolds. We delve into its electronic properties, molecular geometry, and the implications of its disubstituted pattern on its overall symmetry. This document synthesizes experimental data with theoretical insights to offer a holistic understanding of this important molecule, complete with detailed experimental protocols for its synthesis and characterization.

Introduction: The Significance of this compound

Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and self-assembling properties.[1] The rigid, planar structure of the triphenylene core, composed of four fused benzene rings, imparts exceptional thermal and chemical stability.[2] This inherent robustness, combined with its disc-like geometry, makes it an ideal candidate for the development of discotic liquid crystals, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3]

The introduction of bromine atoms at the 2 and 7 positions of the triphenylene scaffold, yielding this compound, offers a versatile platform for further chemical modification. The bromine substituents serve as reactive handles for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of more complex and functionalized molecular architectures.[2] This functionalization is crucial for fine-tuning the material's electronic properties, such as its charge transport capabilities and emission characteristics.[3]

In the realm of drug development, brominated aromatic compounds are valuable intermediates. The presence of bromine can enhance a molecule's binding affinity to biological targets and can serve as a site for introducing other functional groups to modulate pharmacological activity. While the direct application of this compound in pharmaceuticals is not established, its potential as a scaffold for the synthesis of novel therapeutic agents is an area of active exploration.

This guide will provide a detailed examination of the molecular structure and symmetry of this compound, offering insights that are critical for researchers and scientists working to harness its potential in materials science and drug discovery.

Molecular Structure and Geometry

The molecular formula of this compound is C₁₈H₁₀Br₂.[4] Its structure consists of the planar triphenylene core with two bromine atoms attached to the outer benzene rings at positions 2 and 7.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound.

Quantitative Structural Parameters

| Parameter | Expected Value | Source/Basis |

| Molecular Formula | C₁₈H₁₀Br₂ | [4] |

| Molecular Weight | 386.08 g/mol | [4] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 230.0 to 234.0 °C | [6] |

| C-C Bond Length (aromatic) | ~1.40 Å | Inferred from triphenylene |

| C-Br Bond Length | ~1.90 Å | Inferred from brominated aromatics |

Molecular Symmetry and Point Group Analysis

The symmetry of a molecule is a fundamental property that dictates many of its physical and spectroscopic characteristics. The parent triphenylene molecule possesses a high degree of symmetry and belongs to the D₃h point group.[1]

The introduction of two bromine substituents at the 2 and 7 positions reduces this symmetry. To determine the point group of this compound, we can follow a systematic approach by identifying its symmetry elements.[7]

Symmetry Elements of this compound

Assuming a planar conformation, the following symmetry elements are present:

-

Identity (E): The operation of doing nothing, which is a symmetry element of all molecules.

-

A C₂ rotation axis: This axis lies in the plane of the molecule and passes through the center of the central ring, bisecting the C1-C6 and C3-C4 bonds. A 180° rotation around this axis leaves the molecule unchanged.

-

A plane of symmetry (σh): This is the plane of the molecule itself. Reflection through this plane leaves the molecule unchanged.

-

A center of inversion (i): Located at the center of the central ring. Inverting each atom through this point results in an identical atom at the same distance on the opposite side.

Point Group Assignment

Based on the presence of a C₂ axis, a horizontal plane of symmetry (σh), and a center of inversion, the point group for this compound is determined to be C₂h .[8]

Visualization of Symmetry Operations

The following diagram illustrates the key symmetry elements of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the direct bromination of triphenylene. The regioselectivity of this electrophilic aromatic substitution is influenced by the reaction conditions.

General Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the bromination of triphenylene.

Materials:

-

Triphenylene

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching)

-

Magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and dichloromethane for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve triphenylene in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine or NBS in the same solvent to the flask via the dropping funnel. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate the this compound isomer.

Spectroscopic and Analytical Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C₂h symmetry of the molecule, the number of unique proton and carbon environments is reduced, leading to a simplified NMR spectrum compared to an asymmetric analogue.

-

¹H NMR: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically 7.0-9.0 ppm). The symmetry of the molecule will result in fewer distinct proton resonances than the ten protons present.

-

¹³C NMR: Similarly, the carbon-13 NMR spectrum will exhibit a reduced number of signals in the aromatic region (typically 120-140 ppm) due to the molecular symmetry. The carbons directly bonded to bromine will appear at a characteristic chemical shift.

| Technique | Expected Chemical Shifts (ppm) | Key Features |

| ¹H NMR | 7.0 - 9.0 | Aromatic protons, simplified pattern due to C₂h symmetry. |

| ¹³C NMR | 120 - 140 | Aromatic carbons, fewer signals due to symmetry. Carbons attached to Br will have a distinct shift. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[9][10] This technique would provide the most accurate data for the quantitative structural parameters and a definitive confirmation of the molecular symmetry in the solid state.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Applications and Future Perspectives

The unique combination of a rigid, planar core, and reactive bromine substituents makes this compound a valuable building block for a range of applications.

-

Organic Electronics: As a precursor to larger, more complex PAHs, it is instrumental in the design of new materials for OLEDs, OPVs, and OFETs. The ability to functionalize the 2 and 7 positions allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.[3]

-

Materials Science: The self-assembly properties of triphenylene derivatives can be exploited to create highly ordered columnar structures, which are of interest for applications in molecular wires and sensors.[1]

-

Drug Discovery: In the pharmaceutical industry, the triphenylene scaffold can be explored for its potential to interact with biological targets. The 2,7-dibromo functionality provides a convenient route to introduce pharmacologically relevant groups, enabling the synthesis of libraries of compounds for screening and lead optimization.

The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the development of next-generation organic electronic materials and novel therapeutic agents.

References

- Wiley-VCH. (2007). Supporting Information. Wiley Online Library.

- Bruker. (n.d.). 1H NMR and 13C NMR Spectra.

- (n.d.). 1H-NMR and 13C-NMR Spectra.

- Harvey Mudd College. (n.d.). lab 13 PPh3 reactions.pdf.

- Warshel Chemical Ltd. (n.d.). This compound CAS 888041-37-0.

- Clemson University. (2022).

- University of Iowa. (n.d.).

- Borowitz, I. J. (1952). The Bromination and Nitration of Triphenylene. Indiana University.

- AiFChem. (n.d.). 888041-37-0 | this compound.

- PubChem. (n.d.). This compound.

- TCI AMERICA. (n.d.). This compound 888041-37-0.

- CymitQuimica. (n.d.). This compound.

- ECHEMI. (n.d.). 888041-37-0, this compound Formula.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Feasibility Analysis for Manufacturers.

- Benchchem. (n.d.). An In-depth Technical Guide to the Molecular Structure and Symmetry of Triphenylene.

- ResearchGate. (n.d.).

- National Science Foundation. (2022).

- YouTube. (2023).

- ResearchGate. (2008).

- YouTube. (2020).

- ResearchGate. (n.d.).

- Chemistry LibreTexts. (2023). 4.2: Point Groups.

- ResearchGate. (n.d.). Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS.

- YouTube. (2015).

- ResearchGate. (2025).

- University of Iowa. (n.d.).

- Five Chongqing Chemdad Co. (n.d.). This compound.

- National Institutes of Health. (2023). Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. PubMed Central.

- ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- National Institutes of Health. (2022).

- ResearchGate. (2010). The chemistry and analysis of large PAHs.

- Otterbein University. (n.d.).

- MDPI. (2021). Dihydroxy-3,4-dimethoxychalcone. Computational Studies of 4 Structurally Related 2′,4′-diOH Chalcones to Examine Their Antimalarial Activity by Binding to Falcipain-2.

- ResearchGate. (n.d.). Structural studies, DFT computational analysis and inhibitory potential of (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine against CDK1 and CDK2.

- ResearchGate. (2025). Computational Study on Molecular Structure, UV-Visible and Vibrational Spectra and Frontier Molecular Orbital Analysis of (E)-7-((2-Chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4- b]furan-8-one.

- ResearchGate. (2023). Structural Characterization, and Computational Analysis of (E)-6-bromo-3-(3,4-dimethoxybenzylidene)-7-methoxy-1-tosyl-2,3-dihydroquinolin-4(1H)-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C18H10Br2 | CID 16122224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. warshel.com [warshel.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. "CCDC 1969547: Experimental Crystal Structure Determination" by Julia L. Brumaghim, Jaime M. Murphy et al. [open.clemson.edu]

- 10. Research Portal [iro.uiowa.edu]

solubility of 2,7-Dibromotriphenylene in organic solvents

An In-Depth Technical Guide to the Solubility of 2,7-Dibromotriphenylene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in the field of organic electronics and materials science. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple data summary to offer a foundational understanding of the physicochemical principles governing its solubility. We present a predictive framework for solvent selection based on the "like dissolves like" principle, supported by a detailed, step-by-step experimental protocol for precise solubility determination. This guide is structured to provide not only qualitative and predictive insights but also the practical methodology required for laboratory applications, ensuring scientific integrity and reproducibility. Safety protocols for handling this compound are also detailed.

Introduction to this compound: Structure and Significance

This compound (CAS No: 888041-37-0) is a polycyclic aromatic hydrocarbon (PAH) characterized by a planar, rigid triphenylene core functionalized with two bromine atoms.[1] This structure imparts significant thermal stability and specific electronic properties, making it a valuable material in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]

The compound typically appears as a white to light yellow crystalline powder.[2] Its large, nonpolar aromatic system dictates its solubility behavior, rendering it insoluble in water but soluble in select organic solvents.[2] Understanding and controlling its solubility is paramount for its synthesis, purification, and, most critically, its processing for device fabrication, where solution-based techniques like spin-coating or inkjet printing are often employed.

Key Physicochemical Properties:

-

Melting Point: Reported values vary, with ranges cited as 230-234°C and 311-313°C, suggesting that purity can significantly influence this parameter.[2][3]

-

Appearance: White to light yellow solid/crystalline powder.[2][4]

Theoretical Framework: Predicting Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The adage "like dissolves like" is the guiding principle here. This compound is a nonpolar, lipophilic molecule due to its extensive aromatic system.[5] Therefore, it is expected to have the highest solubility in nonpolar or weakly polar organic solvents that can effectively engage in π-π stacking and van der Waals interactions.

The diagram below illustrates this fundamental relationship.

Caption: Principle of "like dissolves like" for this compound.

Predictive Solubility Profile of this compound

| Solvent Class | Solvent Examples | Polarity Index | Predicted Solubility | Rationale |

| Aromatic | Toluene, Benzene, Xylenes | 2.4 - 2.5 | High | Excellent match. Solvents facilitate strong π-π stacking with the triphenylene core. Toluene is explicitly cited as a good solvent.[2] |

| Chlorinated | Chloroform, Dichloromethane (DCM) | 4.1 - 3.1 | High | Chloroform is a known good solvent.[2] These solvents have sufficient polarizability to interact with the aromatic system effectively. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | 4.0 - 2.8 | Moderate | THF is often used in similar syntheses and can dissolve many PAHs. Its moderate polarity may limit high concentrations. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 5.1 - 4.7 | Low | The high polarity and hydrogen bond accepting nature are a poor match for the nonpolar solute, leading to weak solute-solvent interactions. |

| Esters | Ethyl Acetate | 4.4 | Low | Similar to ketones, the polarity is too high for effective dissolution of the large, nonpolar aromatic core. |

| Alkanes | Hexanes, Heptane | 0.1 | Low to Negligible | Although nonpolar, the aliphatic nature of alkanes provides poor interaction (no π-stacking) with the aromatic solute. |

| Polar Aprotic | DMF, DMSO | 6.4 - 7.2 | Negligible | Highly polar nature makes these solvents thermodynamically unfavorable for solvating the nonpolar this compound. |

| Alcohols | Methanol, Ethanol | 5.1 - 4.3 | Negligible | Strong hydrogen-bonding networks in alcohols are difficult to disrupt for the nonpolar solute, resulting in very poor solubility. |

Standard Operating Procedure for Experimental Solubility Determination

To move from prediction to quantification, a reliable experimental protocol is essential. The following procedure describes the gravimetric method for determining the solubility of this compound. This method is robust, requires standard laboratory equipment, and provides a self-validating system through the confirmation of a saturated solution.

Experimental Workflow

Caption: Gravimetric workflow for determining solubility.

Detailed Step-by-Step Protocol

-

Materials & Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Analytical balance (readable to 0.1 mg)

-

Volumetric pipettes and pipette filler

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Orbital shaker or magnetic stirrer with temperature control

-

Vacuum oven or nitrogen stream for solvent evaporation

-

-

Procedure:

-

Vial Preparation: Pre-weigh and label several clean, dry vials for each solvent to be tested (perform in triplicate). Record the mass of each empty vial.

-

Sample Preparation: Add an excess amount of this compound to a larger vial containing a precisely measured volume of the test solvent (e.g., 5.00 mL). "Excess" means enough solid remains undissolved at equilibrium, which confirms saturation.

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or use a magnetic stir bar. Agitate the mixture at a constant, recorded temperature (e.g., 25 °C) for at least 24 hours. PAHs can be slow to dissolve, so a longer equilibration time (up to 48 hours) is recommended to ensure equilibrium is reached.

-

Settling: After equilibration, turn off the agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess, undissolved solid to settle to the bottom.

-

Aliquot Sampling: Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant liquid into a volumetric pipette. To avoid transferring any solid particles, it is critical to use a syringe filter attached to the pipette tip.

-

Solvent Removal: Transfer the filtered aliquot into one of the pre-weighed vials. Gently evaporate the solvent to dryness. A vacuum oven at a moderate temperature (e.g., 40-50 °C) or a gentle stream of nitrogen are ideal methods to avoid splattering.

-

Final Weighing: Once the solute is completely dry (no solvent odor remains), place the vial in a desiccator to cool to room temperature. Weigh the vial on the same analytical balance used previously.

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

-

Solubility (mg/mL) = Mass of dissolved solute / Volume of aliquot

-

-

Safety and Handling Precautions

As with any laboratory chemical, proper handling of this compound is crucial. The available safety data indicates the following hazards and necessary precautions.

-

Hazards:

-

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

-

Ventilation: Handle the solid powder and its solutions in a well-ventilated area or, preferably, within a chemical fume hood to prevent inhalation of dust or vapors.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Spill & Disposal: In case of a spill, collect the material without creating dust and dispose of it as chemical waste according to local regulations.

-

Conclusion

This compound exhibits solubility characteristics typical of a large, nonpolar polycyclic aromatic hydrocarbon. Its dissolution is most favorable in nonpolar aromatic and chlorinated solvents that can effectively interact with its π-system. While quantitative solubility data remains sparse in public literature, the predictive framework and detailed experimental protocol provided in this guide equip researchers with the necessary tools to confidently select appropriate solvents and precisely measure solubility for their specific applications. Adherence to the outlined safety procedures is essential to ensure safe laboratory practice.

References

- This compound: A Feasibility Analysis for Manufacturers. (URL: )

- 888041-37-0, this compound Formula - ECHEMI. (URL: )

- This compound - CymitQuimica. (URL: )

- D4801 - this compound - SAFETY D

- Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water - American Chemical Society. (URL: )

- This compound | C18H10Br2 | CID 16122224 - PubChem. (URL: [Link])

- Study of Solubility Efficiency of Polycyclic Aromatic Hydrocarbons in Single Surfactant Systems - ResearchG

- Polycyclic aromatic hydrocarbon - Wikipedia. (URL: [Link])

Sources

Introduction: The Imperative for Thermal Robustness in Advanced Organic Materials

An In-Depth Technical Guide to the Thermal Stability Analysis of 2,7-Dibromotriphenylene

This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest as a pivotal building block in materials science.[1][2] Its rigid, planar triphenylene core, functionalized with bromine atoms, makes it a prime candidate for synthesizing conjugated polymers and small molecules with tailored optoelectronic properties. These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The operational stability and lifespan of such devices are intrinsically linked to the thermal robustness of their constituent organic components. Therefore, a comprehensive understanding of the thermal stability of this compound is not merely an academic exercise but a critical prerequisite for its successful integration into high-performance, real-world applications that often involve elevated temperatures during fabrication and operation.[1]

This guide provides a detailed framework for the comprehensive thermal stability analysis of this compound. We will delve into the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—outlining not just the procedural steps but the scientific rationale that underpins a robust and self-validating experimental design.

Physicochemical Characteristics

A foundational understanding of the material's basic properties is essential before embarking on thermal analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₀Br₂ | [2][3][4] |

| Molecular Weight | ~386.08 g/mol | [2][3][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 311-313°C | [1] |

| 230-234°C | [5] | |

| Solubility | Insoluble in water; Soluble in chloroform, benzene, toluene | [1] |

Note on Melting Point Discrepancy: The variance in reported melting points underscores the importance of empirical verification. DSC, as detailed below, is the definitive technique for resolving such discrepancies and accurately determining the melting transition.

Core Methodologies for Thermal Analysis

The thermal behavior of an organic compound is primarily interrogated through two synergistic techniques: Thermogravimetric Analysis (TGA) for assessing thermal decomposition and mass loss, and Differential Scanning Calorimetry (DSC) for identifying phase transitions.[6][7][8]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] This is the primary method for determining the decomposition temperature, a critical parameter for defining the upper limit of a material's thermal stability.[10]

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound powder into a ceramic or platinum TGA pan.

-

Causality: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and more accurate temperature readings. Ceramic or platinum pans are used for their high thermal stability and inertness.

-

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Tare the balance to zero.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the experiment.

-

Causality: An inert atmosphere is crucial to prevent thermo-oxidative degradation.[11] The analysis should focus on the intrinsic thermal stability of the molecule, separate from its reactivity with oxygen. Purging removes any residual oxygen.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 °C/min.

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.[11][12] The temperature range is selected to extend well beyond the known melting points to capture the full decomposition profile.

-

-

Data Analysis:

-

Plot the sample mass (%) versus temperature (°C).

-

Generate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

Identify the peak temperature of the DTG curve (T_peak), which corresponds to the point of maximum decomposition rate.

-

For a brominated aromatic compound, the decomposition often occurs in stages. The Carbon-Bromine (C-Br) bond is typically weaker than the C-C and C-H bonds of the aromatic core. Therefore, an initial mass loss event may be attributable to the scission of C-Br bonds and the release of bromine or hydrogen bromide (HBr).[13][14] Subsequent, more significant mass loss at higher temperatures would correspond to the breakdown of the triphenylene backbone.[11]

Table 2: Projected TGA Data Summary for this compound

| Parameter | Expected Value Range | Significance |

|---|---|---|

| T_onset (5% mass loss) | > 320 °C | Defines the initial point of significant thermal degradation. |

| T_peak (max degradation rate) | > 350 °C | Indicates the temperature of most rapid decomposition. |

| Residual Mass @ 600°C | < 5% | Low residual mass suggests complete volatilization or decomposition into gaseous products. |

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It is exceptionally sensitive to thermal events such as melting, crystallization, and glass transitions.[8]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, sealed aluminum pan to serve as the reference.

-

Causality: Hermetic sealing prevents any mass loss due to sublimation at elevated temperatures, which could otherwise be misinterpreted as a thermal transition.[15][16]

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Causality: As with TGA, an inert atmosphere prevents oxidative side reactions.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 30°C. Ramp the temperature to 340°C at 10 °C/min. This scan reveals the melting behavior of the as-received material and erases its prior thermal history.

-

Cooling Scan: Cool the sample from 340°C back to 30°C at 10 °C/min. This scan reveals the crystallization behavior from the melt.

-

Second Heating Scan: Re-heat the sample from 30°C to 340°C at 10 °C/min. This scan provides data on the material's intrinsic thermal properties, free from the influence of its previous processing or storage conditions.

-

Causality: The heat-cool-heat cycle is standard protocol for separating irreversible events from the intrinsic, reversible thermal properties of the material.[17] The temperature limit (340°C) is chosen to be above the highest reported melting point[1] but below the expected onset of decomposition.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

From the second heating scan, determine the melting temperature (T_m) from the peak of the endothermic event.

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

-

From the cooling scan, determine the crystallization temperature (T_c) from the peak of the exothermic event.

-

The DSC thermogram is expected to show a sharp, endothermic peak corresponding to the melting of the crystalline solid.[16] The precise temperature of this peak will resolve the discrepancy in the literature values. The enthalpy of fusion provides insight into the degree of crystallinity of the material. A sharp crystallization exotherm upon cooling would indicate a well-ordered molecular structure that readily reforms its crystal lattice.

Table 3: Projected DSC Data Summary for this compound (from 2nd Heating Scan)

| Parameter | Expected Value Range | Significance |

|---|---|---|

| Melting Temperature (T_m) | 230 - 315 °C | The definitive temperature for the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔH_f) | To be determined | A measure of the energy required to melt the sample; related to crystallinity. |

| Crystallization Temp (T_c) | To be determined | The temperature at which the material crystallizes from the melt upon cooling. |

Integrated Analytical Workflow

A synergistic approach using both TGA and DSC provides a comprehensive thermal profile. The workflow is designed to ensure data integrity and a logical progression from sample characterization to detailed analysis.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion: A Pathway to Material Reliability

The thermal stability analysis of this compound is fundamental to unlocking its potential in advanced electronic and materials applications. By employing the rigorous, causality-driven protocols for TGA and DSC outlined in this guide, researchers can establish a definitive thermal profile for this molecule. This data is critical for determining maximum processing temperatures, predicting long-term operational stability, and providing the foundational knowledge necessary for the rational design of next-generation organic materials. The self-validating nature of these combined analyses ensures a high degree of confidence in the resulting data, paving the way for reliable and robust material development.

References

- This compound: A Feasibility Analysis for Manufacturers. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- Application Notes & Protocols for the Characterization of Triphenylene Mesophases Using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). (2025). BenchChem.

- Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. (n.d.). NETZSCH-Gerätebau GmbH.

- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.

- Kim, Y. S., et al. (2012). Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres. Environmental Science & Technology, 46(23), 12969-12975.

- Thermal Analysis. (2022). Chemistry LibreTexts.

- Levendis, Y. A., et al. (2008). Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere. Energy & Fuels, 22(3), 1544-1554.

- Stingelin, N., et al. (2024). Understanding Organic Photovoltaic Materials Using Simple Thermal Analysis Methodologies. Annual Review of Physical Chemistry, 75, 421-435.

- Thermal Analysis Techniques for Material Characterization. (2025). Measurlabs.

- Thermal Analysis Techniques | Polymers. (n.d.). EAG Laboratories.

- This compound CAS 888041-37-0. (n.d.). Warshel Chemical Ltd.

- The DSC thermograms as a function of temperature (°C) for triphenylene, pyrene, perylene, truxene and coronene. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Thermal Decomposition of Brominated Butyl Rubber. (2018). Polymers, 10(9), 1011.

- This compound. (n.d.). CymitQuimica.

- This compound. (n.d.). ECHEMI.

- Dumitras, D., et al. (2016). Thermal degradation study of decabromodiphenyl ether. Translating thermo-analytical results into optimal chromatographic conditions. Journal of the University of Chemical Technology and Metallurgy, 51(1), 77-84.

- Polycyclic aromatic hydrocarbon. (n.d.). In Wikipedia.

- Borucka, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 103, 307-312.

- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1981). U.S. Environmental Protection Agency.

- Analysis of polycyclic aromatic hydrocarbons (PAHs) in airborne particles by direct sample introduction thermal desorption GC/MS. (2007). Journal of Chromatography A, 1154(1-2), 290-298.

- Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. (2013). The Journal of Organic Chemistry, 78(13), 6524-6530.

- Differential scanning calorimetry (DSC) curves of poly[bis(triphenylamine) ether]s 3a-c (2nd heating cycle at 10 K min -1 ). (n.d.). ResearchGate.

- Formation of brominated pollutants during the pyrolysis and combustion of tetrabromobisphenol A at different temperatures. (2010). Journal of Hazardous Materials, 174(1-3), 623-629.

- Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. (2017). Biotechnology Progress, 33(3), 677-686.

- Plano, D., et al. (2009). Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry, 98(2), 529-537.

- Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). Polymers, 14(3), 569.

- Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. (2021). Polymers, 13(16), 2686.

Sources

- 1. nbinno.com [nbinno.com]

- 2. warshel.com [warshel.com]

- 3. This compound | C18H10Br2 | CID 16122224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. measurlabs.com [measurlabs.com]

- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cetjournal.it [cetjournal.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,7-Dibromotriphenylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triphenylene Core

Triphenylene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in materials science and organic electronics. Their planar, disc-like structure allows for self-assembly into columnar liquid crystalline phases, which exhibit excellent charge transport properties. This makes them highly promising for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The introduction of bromine atoms at the 2 and 7 positions of the triphenylene core, yielding 2,7-Dibromotriphenylene, provides a versatile platform for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of its electronic and physical properties. This guide provides a detailed, in-depth exploration of a reliable and commonly employed synthetic route to this compound.

Strategic Overview: A Two-Step Approach to the Triphenylene Core

The synthesis of this compound is most effectively achieved through a two-step process that first constructs a substituted o-terphenyl precursor, followed by an intramolecular oxidative cyclization to form the rigid triphenylene core. This strategy offers a high degree of control and generally provides good yields.

The overall synthetic pathway can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of the Precursor: 4,4'-Dibromo-o-terphenyl via Suzuki-Miyaura Cross-Coupling

The initial step involves the construction of the o-terphenyl backbone through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and organoboron compounds.[2]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 1,2-dibromobenzene.

-

Transmetalation: The boronic acid, activated by a base, transfers its aryl group to the palladium center.

-

Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst.

The use of a suitable base is crucial for the activation of the boronic acid and to facilitate the transmetalation step.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2-Dibromobenzene | 235.91 | 1.0 g | 4.24 mmol |

| (4-Bromophenyl)boronic acid | 200.82 | 2.05 g | 10.2 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.245 g | 0.21 mmol |

| Sodium Carbonate (Na2CO3) | 105.99 | 2.25 g | 21.2 mmol |

| Toluene | - | 40 mL | - |

| Ethanol | - | 10 mL | - |

| Water | - | 10 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dibromobenzene (1.0 g, 4.24 mmol), (4-bromophenyl)boronic acid (2.05 g, 10.2 mmol), and sodium carbonate (2.25 g, 21.2 mmol).

-

Add toluene (40 mL), ethanol (10 mL), and water (10 mL) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.245 g, 0.21 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain vigorous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 4,4'-dibromo-o-terphenyl as a white solid.

PART 2: Intramolecular Oxidative Cyclization (Scholl Reaction)

The second and final step is the intramolecular oxidative cyclization of the o-terphenyl precursor to form the planar triphenylene core. The Scholl reaction is a classic method for forming aryl-aryl bonds through dehydrogenation, typically promoted by a Lewis acid and an oxidant.[4][5] In this synthesis, anhydrous iron(III) chloride (FeCl3) serves as both the Lewis acid and the oxidant.[6]

Mechanistic Considerations

The mechanism of the Scholl reaction can be complex and is often debated, with possibilities including an arenium cation pathway or a radical cation pathway.[7] In the context of FeCl3-mediated cyclization, the reaction is believed to proceed via the formation of a radical cation, which then undergoes an intramolecular cyclization followed by rearomatization. The choice of a suitable solvent is critical to ensure the solubility of the reactants and to mediate the reaction.

Caption: Simplified mechanistic pathway of the Scholl reaction.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4'-Dibromo-o-terphenyl | 388.02 | 1.0 g | 2.58 mmol |

| Anhydrous Iron(III) Chloride (FeCl3) | 162.20 | 1.26 g | 7.74 mmol |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

| Nitromethane | - | 5 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4,4'-dibromo-o-terphenyl (1.0 g, 2.58 mmol) in anhydrous dichloromethane (50 mL).

-

To this solution, add anhydrous iron(III) chloride (1.26 g, 7.74 mmol) in one portion.

-

Add nitromethane (5 mL) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 12 hours. The solution will typically turn dark in color.

-

Upon completion of the reaction (monitored by TLC), carefully quench the reaction by slowly adding 100 mL of methanol. This will precipitate the product and quench the excess FeCl3.

-

Stir the mixture for 30 minutes, and then collect the precipitate by vacuum filtration.

-

Wash the solid with copious amounts of methanol to remove any remaining iron salts, followed by washing with water.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol, or by sublimation under high vacuum to yield this compound as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the bromine substituents.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the final product. The reported melting point is in the range of 230-234 °C.[8]

Conclusion

The synthesis of this compound via a two-step sequence of Suzuki-Miyaura cross-coupling and subsequent FeCl3-mediated Scholl reaction is a robust and reliable method for obtaining this valuable building block for advanced organic materials. Careful control of reaction conditions, particularly the exclusion of oxygen in the Suzuki coupling and the use of anhydrous conditions in the Scholl reaction, is paramount for achieving high yields and purity. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this important triphenylene derivative, paving the way for its application in the development of next-generation organic electronic devices.

References

Sources

- 1. jsynthchem.com [jsynthchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foreword: The Analytical Imperative for Advanced Organic Materials

An In-depth Technical Guide to the Spectroscopic Characterization of 2,7-Dibromotriphenylene

Prepared by: Gemini, Senior Application Scientist

In the realm of materials science and drug development, the performance of a final product—be it a high-efficiency OLED, a novel therapeutic agent, or a next-generation semiconductor—is inextricably linked to the purity and structural integrity of its molecular building blocks. This compound (CAS: 888041-37-0) stands out as a pivotal intermediate, valued for its rigid, planar polycyclic aromatic hydrocarbon (PAH) core, which imparts desirable thermal stability and electronic properties.[1] Its bromine functionalities serve as versatile synthetic handles for constructing more complex architectures through cross-coupling reactions, making it a cornerstone for innovation in organic electronics and materials chemistry.[2]

This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of this compound. As a Senior Application Scientist, my objective is not merely to present methods, but to illuminate the rationale behind them. We will explore how each analytical technique offers a unique piece of the structural puzzle and how, when combined, they create a self-validating system that ensures the material's identity, purity, and suitability for high-stakes applications. This document is designed for researchers, quality control specialists, and development professionals who require both procedural accuracy and a deep understanding of the analytical process.

Molecular Identity and Foundational Properties

Before delving into spectroscopic analysis, establishing the foundational properties of the target molecule is essential.

-

Molecular Formula: C₁₈H₁₀Br₂

-

Molecular Weight: 386.08 g/mol [2]

-

Appearance: Typically a white to light yellow crystalline powder.[1]

-

CAS Number: 888041-37-0[3]

The triphenylene core is a highly conjugated system of four fused benzene rings, leading to a planar and symmetric structure. The bromine atoms at the 2 and 7 positions are key features, significantly influencing the molecule's electronic properties and providing the primary validation signature in mass spectrometry.

Caption: Generalized workflow for mass spectrometry analysis.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For techniques like Electron Ionization (EI), the sample is heated in a vacuum to enter the gas phase. [4]2. Ionization: Bombard the gas-phase molecules with high-energy electrons (typically 70 eV) to generate a radical cation (the molecular ion, M⁺•) and various fragment ions.

-

Analysis and Detection: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

-

High-Resolution MS (HRMS): For ultimate confidence, HRMS can measure the m/z to four or more decimal places. [4]This allows for the calculation of the exact molecular formula, distinguishing C₁₈H₁₀Br₂ from any other combination of atoms with the same nominal mass.

Data Interpretation:

| Ion | Isotopic Composition | Expected m/z (Nominal) | Expected Relative Intensity |

| M⁺ | C₁₈H₁₀(⁷⁹Br)₂ | 384 | ~1 |

| (M+2)⁺ | C₁₈H₁₀(⁷⁹Br)(⁸¹Br) | 386 | ~2 |

| (M+4)⁺ | C₁₈H₁₀(⁸¹Br)₂ | 388 | ~1 |

The observation of this 1:2:1 triplet centered at the correct m/z provides exceptionally strong evidence for the presence of two bromine atoms and confirms the molecular weight of the compound.

UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape

Optical spectroscopy techniques like UV-Vis absorption and fluorescence provide critical insights into the electronic structure and photophysical properties of conjugated molecules, which is paramount for applications in optoelectronics. [5]

Caption: Simplified energy diagram showing UV-Vis absorption and fluorescence.

UV-Visible (UV-Vis) Absorption Spectroscopy

Expertise & Causality: The extended π-conjugated system of triphenylene gives rise to strong π → π* electronic transitions, which can be observed as distinct absorption bands in the UV region of the electromagnetic spectrum. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are characteristic of the molecule's electronic structure.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as chloroform, toluene, or tetrahydrofuran (THF). [1]2. Sample Preparation: Prepare a dilute solution of known concentration (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 a.u.). [6]3. Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) using a dual-beam spectrophotometer, with a cuvette containing the pure solvent as a reference.

Data Interpretation: Polycyclic aromatic hydrocarbons like triphenylene typically show multiple absorption bands with fine vibronic structure. The spectrum of this compound is expected to be similar to that of the parent triphenylene but may exhibit slight red-shifts (bathochromic shifts) due to the electronic influence of the bromine substituents. The consistency of the spectral shape and adherence to the Beer-Lambert law across several concentrations serves as a validation of the data's quality.

Fluorescence Spectroscopy

Expertise & Causality: Following absorption of light, the excited molecule can relax by emitting a photon, a process known as fluorescence. The resulting emission spectrum is typically a mirror image of the lowest-energy absorption band and is shifted to a longer wavelength (a Stokes shift). However, the presence of heavy atoms like bromine can quench fluorescence by promoting intersystem crossing to the triplet state. Therefore, measuring the fluorescence properties is crucial for understanding the material's potential as an emitter. [7][8] Experimental Protocol:

-

Sample Preparation: Use a very dilute solution (e.g., 10⁻⁶ M) to avoid re-absorption and inner-filter effects.

-

Instrument Setup: In a spectrofluorometer, set the excitation wavelength (λ_ex) to one of the absorption maxima determined from the UV-Vis spectrum.

-

Data Acquisition: Scan the emission monochromator over a range of longer wavelengths (e.g., from λ_ex + 10 nm to 600 nm) to record the fluorescence spectrum.

Data Interpretation: The key parameters to extract are the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F), which is a measure of the emission efficiency. A low quantum yield for this compound would be expected due to the heavy-atom effect of bromine and would be an important characteristic to note for its application in light-emitting devices.

Summary of Photophysical Data

| Parameter | Description | Significance |

| λ_max | Wavelength(s) of maximum absorption | Defines the electronic transitions of the π-system |

| ε | Molar absorptivity | Measures the probability of a transition; useful for concentration analysis |

| λ_em | Wavelength of maximum fluorescence emission | Characterizes the energy of the emitted light |

| Stokes Shift | Difference between λ_max and λ_em | Indicates energy loss in the excited state before emission |

| Φ_F | Fluorescence Quantum Yield | Measures the efficiency of the fluorescence process |

Conclusion: A Synthesis of Analytical Evidence

The comprehensive characterization of this compound is not achieved through a single measurement but through the convergence of evidence from multiple, orthogonal spectroscopic techniques.

-

NMR Spectroscopy confirms the carbon-hydrogen framework and the molecule's distinct symmetry.

-

Mass Spectrometry provides irrefutable proof of the molecular weight and elemental composition through its unique 1:2:1 isotopic signature for two bromine atoms.

-

UV-Vis and Fluorescence Spectroscopy map the electronic and photophysical properties that are critical for the material's intended applications in organic electronics.

By following the protocols and interpretive logic detailed in this guide, researchers and scientists can establish a robust, self-validating analytical workflow. This ensures that every batch of this compound meets the stringent structural and purity requirements demanded by advanced research and development, thereby safeguarding the integrity and performance of the final application.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Feasibility Analysis for Manufacturers.

- Warshel Chemical Ltd. (n.d.). This compound CAS 888041-37-0.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Fujita, M., et al. (2007). Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores". Wiley-VCH.

- Chemistry LibreTexts. (2014). Mass Spectrometry.

- Reusch, W. (2018). Topic 3: Mass Spectrometry (MS). Michigan State University Department of Chemistry.

- Wikipedia. (n.d.). Mass spectral interpretation.

- Royal Society of Chemistry. (2015). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds.

- ChemicalBook. (n.d.). Triphenylene(217-59-4) ¹H NMR spectrum.

- Reich, H. J. (n.d.). Organic Chemistry Data - ¹³C NMR Chemical Shifts. University of Wisconsin.

- IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.

- da Silva, L. G., et al. (n.d.). Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts. PubMed Central.

- Orrit, M., et al. (2023). Future Paths in Cryogenic Single-Molecule Fluorescence Spectroscopy. PubMed Central.

- Royal Society of Chemistry. (2015). Supporting information for "Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties: A Highly Sensitive and Selective Fluorescence Chemosensor for Ag+".

- MDPI. (n.d.). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- ResearchGate. (n.d.). UV–Vis absorption spectra of (a) 1 and (b) 2 recorded in different....

- science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.

- ChemicalBook. (n.d.). 2,3-DIBROMO-6,7-DICYANONAPHTHALENE(74815-81-9) ¹³C NMR spectrum.

- Al-Majid, A. M. (n.d.). Organic Compounds for Electronics and Photonics Applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. warshel.com [warshel.com]

- 3. This compound | C18H10Br2 | CID 16122224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. iosrjournals.org [iosrjournals.org]

- 7. Applications of fluorescence spectroscopy in protein conformational changes and intermolecular contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Future Paths in Cryogenic Single-Molecule Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

2,7-Dibromotriphenylene NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,7-Dibromotriphenylene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound (C₁₈H₁₀Br₂). Designed for researchers, chemists, and material scientists, this document offers a detailed exploration of the core spectroscopic signatures essential for the unambiguous identification and characterization of this key organic semiconductor building block. The guide explains the causality behind the observed spectral features, provides step-by-step protocols for data acquisition, and presents the data in a structured format to support research and development in organic electronics and drug development.

Introduction: The Significance of this compound

This compound is a polycyclic aromatic hydrocarbon that has garnered significant interest as a molecular scaffold in materials science. Its rigid, planar structure and defined substitution pattern make it an ideal precursor for the synthesis of advanced organic materials. These materials are utilized in high-performance applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The bromine substituents serve as versatile synthetic handles, enabling further functionalization through cross-coupling reactions to tune the electronic and physical properties of the final material.[2]

Given its role as a critical intermediate, the ability to confirm the identity, purity, and isomeric integrity of this compound is paramount. This guide provides the foundational knowledge to achieve this through two of the most powerful analytical techniques in chemical synthesis: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure and Symmetry Considerations

The structure of this compound possesses C₂ᵥ symmetry. This symmetry is a crucial factor in interpreting its NMR spectra, as it renders certain protons and carbons chemically equivalent. Consequently, the number of unique signals observed in both ¹H and ¹³C NMR spectra is significantly reduced from the total number of atoms, simplifying spectral analysis. The diagram below illustrates the IUPAC numbering and the distinct sets of equivalent protons (H¹-H⁵) and carbons (C¹-C⁹).

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elemental composition of a synthesized compound.[3] For halogenated compounds like this compound, it provides a definitive signature due to the characteristic isotopic distribution of bromine.